1,1-Dibromo-2,2-dimethoxyethane

Description

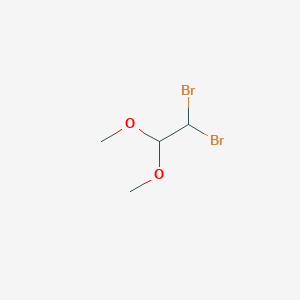

1,1-Dibromo-2,2-dimethoxyethane (CAS 7252-83-7) is an organobromine compound with the molecular formula C₄H₉BrO₂ and a molecular weight of 169.02 g/mol . It is also known by synonyms such as 2-Bromoacetaldehyde dimethyl acetal and 2,2-Dimethoxyethyl bromide . Structurally, it features two bromine atoms on one carbon and two methoxy groups on the adjacent carbon, forming a vicinal dibromo-dimethoxyethane framework.

Properties

Molecular Formula |

C4H8Br2O2 |

|---|---|

Molecular Weight |

247.91 g/mol |

IUPAC Name |

1,1-dibromo-2,2-dimethoxyethane |

InChI |

InChI=1S/C4H8Br2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3 |

InChI Key |

DVURBTQNXVGUKC-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(Br)Br)OC |

Origin of Product |

United States |

Preparation Methods

1,1-Dibromo-2,2-dimethoxyethane can be synthesized through several methods. One common synthetic route involves the bromination of acetaldehyde dimethyl acetal. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction conditions often require controlled temperatures to ensure the selective bromination of the compound.

Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1,1-Dibromo-2,2-dimethoxyethane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine atoms with methoxy groups, forming 1,1-dimethoxy-2,2-dimethoxyethane.

Reduction Reactions: The compound can be reduced to form 1,1-dimethoxyethane by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions typically yield new compounds with different functional groups, while reduction and oxidation reactions alter the oxidation state of the compound.

Scientific Research Applications

1,1-Dibromo-2,2-dimethoxyethane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule construction.

Biology: The compound can be used in the synthesis of biologically active molecules, such as antibiotics and enzyme inhibitors.

Medicine: It is involved in the development of new drugs and therapeutic agents. Its derivatives may exhibit pharmacological properties that are useful in treating diseases.

Industry: The compound is used in the production of specialty chemicals and materials. It can be a precursor for polymers, resins, and other industrial products.

Mechanism of Action

The mechanism by which 1,1-dibromo-2,2-dimethoxyethane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as good leaving groups, facilitating substitution reactions. The methoxy groups can stabilize intermediates during reactions, making the compound versatile in various chemical transformations.

Molecular targets and pathways involved in its reactions depend on the specific context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1,1-dibromo-2,2-dimethoxyethane with halogenated and methoxy-substituted ethane derivatives:

Reactivity and Functional Group Analysis

- Halogen Reactivity :

- The bromine atoms in this compound are electrophilic, enabling nucleophilic substitution (e.g., with nucleobases in nucleoside synthesis) .

- In contrast, 1,2-dibromo-1,1-dichloroethane (with Br and Cl) exhibits lower polarity but higher environmental persistence, leading to its restriction under halogenated solvent regulations .

- Methoxy Group Influence :

- The methoxy groups in this compound enhance solubility in polar solvents compared to purely halogenated analogs like 1,1-dibromo-2-chloroethane. This property is critical in pharmaceutical applications .

- 1,3-Dibromo-2,2-dimethoxypropane’s extended carbon chain may reduce volatility, making it suitable for polymer crosslinking .

Industrial and Environmental Considerations

Electrolyte Performance

- While 1,2-dimethoxyethane (a structural analog) is a key component in lithium-sulfur batteries due to its high dielectric constant and stability, this compound’s bromine content may limit its utility in this field .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.